Cas no 53916-77-1 (thiane-2-carboxylic acid)
thiane-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2H-Thiopyran-2-carboxylicacid,tetrahydro-(9CI)
- 2H-Thiopyran-2-Carboxylicacid,Tetrahydro-
- 2-thiacyclohexanecarboxylic acid
- tetrahydro-2H-Thiopyran-2-carboxylic acid
- Tetrahydrothiopyran-2-carboxylic acid
- thiane-2-carboxylic acid
-
- MDL: MFCD18815183
- Inchi: 1S/C6H10O2S/c7-6(8)5-3-1-2-4-9-5/h5H,1-4H2,(H,7,8)
- InChI Key: ONPZMTBFHFTVIN-UHFFFAOYSA-N
- SMILES: S1CCCCC1C(=O)O
Computed Properties
- Exact Mass: 146.04015073g/mol
- Monoisotopic Mass: 146.04015073g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 114
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 62.6Ų
Experimental Properties
- Density: 1.237
- Boiling Point: 302 ºC
- Flash Point: 136 ºC
- Vapor Pressure: 0.0±1.3 mmHg at 25°C
thiane-2-carboxylic acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
thiane-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A119002320-250mg |
Tetrahydro-2h-thiopyran-2-carboxylic acid |
53916-77-1 | 95% | 250mg |
$341.32 | 2023-09-01 | |
| Alichem | A119002320-1g |
Tetrahydro-2h-thiopyran-2-carboxylic acid |
53916-77-1 | 95% | 1g |
$837.20 | 2023-09-01 | |
| TRC | B703638-10mg |
thiane-2-carboxylic acid |
53916-77-1 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B703638-50mg |
thiane-2-carboxylic acid |
53916-77-1 | 50mg |
$ 185.00 | 2022-06-06 | ||
| TRC | B703638-100mg |
thiane-2-carboxylic acid |
53916-77-1 | 100mg |
$ 295.00 | 2022-06-06 | ||
| abcr | AB481088-250 mg |
Tetrahydro-2H-thiopyran-2-carboxylic acid; . |
53916-77-1 | 250MG |
€482.50 | 2022-03-01 | ||
| abcr | AB481088-1 g |
Tetrahydro-2H-thiopyran-2-carboxylic acid; . |
53916-77-1 | 1g |
€946.00 | 2022-03-01 | ||
| Enamine | EN300-107433-0.05g |
thiane-2-carboxylic acid |
53916-77-1 | 95% | 0.05g |
$188.0 | 2023-10-28 | |
| Enamine | EN300-107433-0.1g |
thiane-2-carboxylic acid |
53916-77-1 | 95% | 0.1g |
$279.0 | 2023-10-28 | |
| Enamine | EN300-107433-0.25g |
thiane-2-carboxylic acid |
53916-77-1 | 95% | 0.25g |
$399.0 | 2023-10-28 |
thiane-2-carboxylic acid Suppliers
thiane-2-carboxylic acid Related Literature
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on thiane-2-carboxylic acid
Thiane-2-Carboxylic Acid: A Versatile Compound with Broad Applications in Biomedical Research
Thiane-2-carboxylic acid, with the chemical structure of CAS No. 53916-77-1, is a sulfur-containing heterocyclic compound that has garnered significant attention in the field of biomedical research. Its unique molecular framework, characterized by a thiane ring fused with a carboxylic acid group, provides a foundation for diverse biological activities. Recent studies have highlighted its potential in drug development, enzyme inhibition, and cellular signaling modulation, making it a critical molecule in modern pharmaceutical science.
The thiane ring is a five-membered heterocyclic system containing one sulfur atom and four carbon atoms. This structural feature imparts unique electronic and steric properties to thiane-2-carboxylic acid, enabling interactions with biological targets such as enzymes, receptors, and ion channels. The presence of the carboxylic acid group further enhances its reactivity, allowing it to participate in hydrogen bonding, ion pairing, and coordination with metal ions—key mechanisms in drug-target interactions.
Recent advances in medicinal chemistry have demonstrated the utility of thiane-2-carboxylic acid as a scaffold for developing small-molecule therapeutics. For instance, a 2023 study published in Journal of Medicinal Chemistry reported the synthesis of thiane-2-carboxylic acid-based derivatives with potent antitumor activity against multidrug-resistant cancer cells. These compounds exhibited selective inhibition of the ATP-binding cassette (ABC) transporter family, which is implicated in drug efflux and resistance mechanisms. This finding underscores the potential of thiane-2-carboxylic acid as a lead compound for overcoming treatment resistance in oncology.
Another area of interest is the role of thiane-2-carboxylic acid in modulating enzymatic pathways. A 2024 study in ACS Chemical Biology revealed that derivatives of thiane-2-carboxylic acid can selectively inhibit the proteasome, a critical cellular machinery for protein degradation. This activity was linked to the compound's ability to bind to the ubiquitin-like domain of proteasome subunits, disrupting their functional integrity. Such findings suggest potential applications in neurodegenerative diseases, where proteasome dysfunction contributes to pathological processes.
From a synthetic perspective, the thiane ring in thiane-2-carboxylic acid can be accessed through various methodologies. One notable approach involves the sulfurization of aromatic compounds using thiophene derivatives, as demonstrated in a 2023 review article in Organic & Biomolecular Chemistry. This method enables the incorporation of the thiane ring into complex molecular frameworks, facilitating the design of multifunctional drugs. Additionally, the carboxylic acid group can be functionalized to introduce polar or hydrophobic moieties, optimizing the compound's pharmacokinetic properties.
Recent computational studies have further expanded the understanding of thiane-2-carboxylic acid's biological interactions. A 2024 paper in Journal of Computational Chemistry employed molecular docking and dynamics simulations to investigate its binding affinity to the cytochrome P450 family, which plays a crucial role in drug metabolism. The results indicated that the thiane ring forms favorable interactions with hydrophobic pockets in the enzyme's active site, while the carboxylic acid group engages in hydrogen bonding with key residues. These insights provide a molecular basis for predicting the compound's behavior in vivo and its potential as a prodrug.
Applications of thiane-2-carboxylic acid extend beyond traditional drug development. In the realm of biosensors, its ability to interact with metal ions has been exploited for detecting heavy metal contaminants in environmental samples. A 2023 study in Biosensors & Bioelectronics described a fluorescent sensor based on thiane-2-carboxylic acid derivatives that selectively binds to lead ions, enabling real-time monitoring of toxic metal levels. This application highlights the compound's versatility in addressing global health and environmental challenges.
Despite its promise, challenges remain in optimizing the therapeutic potential of thiane-2-carboxylic acid. Issues such as solubility, metabolic stability, and toxicity must be addressed through advanced medicinal chemistry strategies. For example, a 2024 study in Drug Discovery Today explored the use of prodrug strategies to enhance the bioavailability of thiane-2-carboxylic acid derivatives. By conjugating the carboxylic acid group to a cleavable linker, researchers achieved improved oral absorption while maintaining the compound's biological activity.
Collaborative efforts between academia and industry are driving the development of thiane-2-carboxylic acid-based therapeutics. A 2023 partnership between a pharmaceutical company and a university research group led to the identification of a novel thiane-2-carboxylic acid derivative with dual activity against Staphylococcus aureus and Mycobacterium tuberculosis. This compound, currently in preclinical trials, represents a potential breakthrough in combating antibiotic-resistant infections, a pressing global health concern.
In conclusion, thiane-2-carboxylic acid (CAS No. 53916-77-1) stands at the intersection of organic chemistry and biomedical innovation. Its structural versatility, combined with recent advances in synthetic methods and computational modeling, positions it as a promising candidate for drug discovery. As research continues to uncover its biological mechanisms and applications, thiane-2-carboxylic acid is poised to play a pivotal role in addressing complex medical and environmental challenges.
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